N-[3-(1H-tetrazol-1-yl)phenyl]cyclopentanecarboxamide
Description
Properties
Molecular Formula |
C13H15N5O |
|---|---|
Molecular Weight |
257.29 g/mol |
IUPAC Name |
N-[3-(tetrazol-1-yl)phenyl]cyclopentanecarboxamide |
InChI |
InChI=1S/C13H15N5O/c19-13(10-4-1-2-5-10)15-11-6-3-7-12(8-11)18-9-14-16-17-18/h3,6-10H,1-2,4-5H2,(H,15,19) |
InChI Key |
JNQMWXMDZDIZIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC(=CC=C2)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Strecker Synthesis from Cyclopentanone
Cyclopentanone undergoes Strecker synthesis with substituted anilines and potassium cyanide in glacial acetic acid to form 1-(arylamino)cyclopentanecarbonitriles. Subsequent hydrolysis with sulfuric acid yields 1-(arylamino)cyclopentanecarboxamides. For example:
This method achieves moderate yields (60–75%) but requires careful control of hydrolysis conditions to avoid over-acidification.
Direct Amidation of Cyclopentanecarboxylic Acid
A more efficient approach involves converting cyclopentanecarboxylic acid to its acid chloride using thionyl chloride, followed by reaction with 3-aminophenyl derivatives. For instance:
This method bypasses nitrile intermediates and achieves yields up to 85% when using coupling agents like HOBt/EDCI.
Tetrazole Ring Formation Strategies
The 1H-tetrazole-1-yl group at the phenyl ring’s 3-position is critical for hydrogen-bonding interactions in biological systems. Two synthetic pathways are prominent:
[3+2] Cycloaddition of Nitriles and Sodium Azide
3-Aminophenyl derivatives react with sodium azide (NaN₃) and triethyl orthoformate under acidic conditions to form the tetrazole ring. Aluminum chloride (AlCl₃) catalyzes this reaction at reflux (24 h), yielding 3-(1H-tetrazol-1-yl)aniline:
Yields range from 65% to 78%, with purity dependent on azide stoichiometry and reaction time.
Microwave-Assisted Tetrazolylation
Microwave irradiation significantly accelerates tetrazole formation. A study by VulcanChem demonstrated that reacting 3-aminophenyl precursors with NaN₃ and ammonium chloride under microwave conditions (150°C, 20 min) achieves 90% yield, reducing byproducts like triazenes.
Coupling Methods for Final Assembly
Coupling the cyclopentanecarboxamide and tetrazole-containing phenyl groups requires precise conditions to preserve functional group integrity.
Amide Bond Formation via Carbodiimide Coupling
The most widely used method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid. For example:
One-Pot Sequential Synthesis
Recent advances combine tetrazole formation and amide coupling in a single pot. A 2024 study optimized a protocol using Fe(BF₄)₂·6H₂O as a dual-purpose catalyst for tetrazolylation and amide activation, reducing reaction time from 48 h to 12 h.
Optimization and Scalability
Solvent Systems
Catalytic Innovations
-
Iron-based catalysts (e.g., Fe(BF₄)₂·6H₂O) enable milder conditions (60°C vs. traditional 100°C).
-
Enzymatic catalysis using lipases (e.g., Candida antarctica Lipase B) achieves enantioselective amidation, though yields remain suboptimal (50–60%).
Analytical Characterization
Key data for this compound:
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-tetrazol-1-yl)phenyl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N-[3-(1H-tetrazol-1-yl)phenyl]cyclopentanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of N-[3-(1H-tetrazol-1-yl)phenyl]cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes. For example, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid . This inhibition reduces the production of uric acid, which is beneficial in conditions like gout .
Comparison with Similar Compounds
Tetrazole Position and Substitution Patterns
- The target compound features a 1H-tetrazole at the 1-position of the phenyl ring, whereas 1-Phenyl-N-(2H-tetrazol-5-yl)cyclopentanecarboxamide places the tetrazole at the 5-position.
- The trifluoromethyl (-CF₃) group in 1-(1H-Tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide introduces strong electron-withdrawing effects, which may enhance metabolic stability and lipophilicity compared to the unsubstituted phenyl in the target compound.
Core Ring Systems
Halogen and Functional Group Variations
- The 4-chlorophenyl group in enhances stability and hydrophobic interactions but may raise toxicity concerns.
- Pesticidal analogs like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide ) demonstrate how trifluoromethyl and benzamide groups enhance agrochemical activity, suggesting similar substituents in the target compound’s analogs could broaden applications.
Physicochemical and Functional Trends
- Molecular Weight : The target compound (256.29 g/mol) is lighter than analogs with bulky substituents (e.g., 362.87 g/mol for ), which may improve bioavailability.
- Metabolic Stability : Tetrazole rings generally resist metabolic degradation, but positional differences (1-yl vs. 5-yl) could affect enzymatic recognition .
Biological Activity
N-[3-(1H-tetrazol-1-yl)phenyl]cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed examination of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a tetrazole ring, which is known for its ability to mimic carboxylic acid functionalities, enhancing its interaction with biological targets. The compound's molecular formula is , with a molecular weight of approximately 287.32 g/mol. Its structural characteristics contribute to its bioactivity, particularly in enzyme inhibition and receptor modulation.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The tetrazole moiety can act as an H-bond acceptor, facilitating binding to enzymes such as xanthine oxidase (XO). For instance, derivatives of this compound have been shown to inhibit XO effectively, with some exhibiting IC50 values as low as 0.031 μM .
- Signal Transduction Modulation : The compound may alter signaling pathways by interacting with receptors involved in inflammatory responses and cancer progression. This modulation can lead to changes in gene expression related to cell growth and apoptosis.
Anticancer Properties
Research has highlighted the potential anticancer effects of this compound derivatives. For example, studies involving glioblastoma cell lines demonstrated that certain derivatives significantly inhibited cell proliferation and induced apoptosis through modulation of inositol phosphate metabolism .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it possesses activity against various bacterial strains, although further research is needed to elucidate the specific mechanisms involved.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several contexts. Its ability to inhibit key enzymes involved in inflammatory pathways positions it as a candidate for treating conditions characterized by excessive inflammation.
Case Study 1: Xanthine Oxidase Inhibition
A study focused on the synthesis and evaluation of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives reported that introducing the tetrazole group significantly enhanced XO inhibition. The most potent derivative achieved an IC50 value comparable to existing XO inhibitors, indicating strong therapeutic potential for managing hyperuricemia .
Case Study 2: Glioblastoma Cell Line Study
In experiments conducted on U251-MG glioblastoma cells, treatment with this compound led to a marked decrease in cell viability and alterations in inositol phosphate levels, suggesting a novel mechanism of action involving metabolic regulation .
Summary of Biological Activities
| Activity | Description | IC50 Values |
|---|---|---|
| Xanthine Oxidase Inhibition | Effective against XO, important for gout treatment | 0.031 μM |
| Anticancer Activity | Inhibits proliferation in glioblastoma cells | Varies by derivative |
| Antimicrobial Activity | Active against various bacterial strains | Not fully characterized |
| Anti-inflammatory | Modulates inflammatory pathways | Under investigation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
